4-(2-Cyclohexylethoxy)-N-neopentylaniline
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
4-(2-Cyclohexylethoxy)-N-neopentylaniline has applications in chemical synthesis. The compound is involved in the synthesis of various heterocyclic structures. For instance, it plays a role in the preparation of benzazaphospholine-2-carboxylic acids, which are derived from phosphanylanilines. These acids demonstrate potential in forming catalysts for ethylene oligomerization, indicating a possible application in polymer production (Ghalib et al., 2014).
Biochemistry and Pharmacology
Compounds structurally related to 4-(2-Cyclohexylethoxy)-N-neopentylaniline are used in physiological research for insights into terpenoid metabolism. These insights are crucial for understanding the regulation of phytohormones and sterols, which are linked to cellular processes like division and senescence (Grossmann, 1990).
Material Science and Engineering
The compound's derivatives are used in the development of materials with unique properties, such as push-pull chromophores. These chromophores are created through cycloadditions and exhibit properties like intense, low-energy charge-transfer bands, which are significant in materials science, particularly in the development of advanced photonic materials (Jayamurugan et al., 2011).
Organic Chemistry
In organic chemistry, 4-(2-Cyclohexylethoxy)-N-neopentylaniline and related compounds are used in the synthesis of novel organic structures. For example, they are involved in the stereoselective synthesis of 2-alkenyltetrahydro-1-benzazepines, which are useful in the creation of diverse organic molecules with potential applications in medicinal chemistry and drug design (Acosta et al., 2010).
properties
IUPAC Name |
4-(2-cyclohexylethoxy)-N-(2,2-dimethylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-19(2,3)15-20-17-9-11-18(12-10-17)21-14-13-16-7-5-4-6-8-16/h9-12,16,20H,4-8,13-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTYCYDONCOHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=C(C=C1)OCCC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199422 | |
Record name | 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201199422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclohexylethoxy)-N-neopentylaniline | |
CAS RN |
1040693-52-4 | |
Record name | 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040693-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201199422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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